3,6-Dichloro-2-methylpyridine
Overview
Description
3,6-Dichloro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the pyridine ring
Mechanism of Action
Biochemical Pathways
3,6-Dichloro-2-methylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of this compound, can occur in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-methylpyridine typically involves the chlorination of 2-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 3rd and 6th positions of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chlorination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3,6-dichloro-2-methylpiperidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.
Major Products:
Nucleophilic Substitution: 3,6-diamino-2-methylpyridine, 3,6-dimercapto-2-methylpyridine.
Oxidation: 3,6-dichloro-2-pyridinecarboxaldehyde, 3,6-dichloro-2-pyridinecarboxylic acid.
Reduction: 3,6-dichloro-2-methylpiperidine.
Scientific Research Applications
3,6-Dichloro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of antimicrobial and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2,6-Dichloro-3-methylpyridine
- 3,5-Dichloro-2-methylpyridine
- 2,3-Dichloro-6-methylpyridine
Comparison: 3,6-Dichloro-2-methylpyridine is unique due to the specific positioning of the chlorine atoms and the methyl group, which influences its chemical reactivity and biological activity. Compared to 2,6-Dichloro-3-methylpyridine, it has different steric and electronic properties, leading to variations in its reactivity and applications. The presence of chlorine atoms at the 3rd and 6th positions makes it more susceptible to nucleophilic substitution reactions compared to its isomers.
Properties
IUPAC Name |
3,6-dichloro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFGRKJVDBFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358845 | |
Record name | 3,6-dichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123280-64-8 | |
Record name | 3,6-dichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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